molecular formula C28H35N3O5 B022789 Paraherquamide CAS No. 77392-58-6

Paraherquamide

Cat. No.: B022789
CAS No.: 77392-58-6
M. Wt: 493.6 g/mol
InChI Key: UVZZDDLIOJPDKX-USRGNAASSA-N
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Description

Paraherquamide is a member of the this compound family of prenylated indole-derived alkaloids. These compounds are secondary metabolites produced by fungi, particularly species of Penicillium and Aspergillus. This compound was first isolated from Penicillium paraherquei and has garnered significant interest due to its potent anthelmintic properties, making it a promising candidate for the development of new antiparasitic drugs .

Biochemical Analysis

Biochemical Properties

Paraherquamide interacts with a non-ribosomal peptide synthetase, a variant number of prenyltransferases, and a series of oxidases . These interactions are responsible for the diverse tailoring modifications of the cyclodipeptide structural core of this compound .

Cellular Effects

It is known that this compound influences cell function through its interactions with various enzymes and proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Two different types of intramolecular Diels-Alderases operate to generate the monooxopiperazine and dioxopiperazine ring systems for this class of alkaloid natural products .

Temporal Effects in Laboratory Settings

It is known that this compound has a stable structure and does not degrade easily .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of paraherquamide involves several key steps, including the formation of a unique bicyclo[2.2.2]diazaoctan ring system through a biological intramolecular Diels–Alder cycloaddition reaction . The synthetic route typically begins with the preparation of a functionalized indole, followed by the synthesis of a diketopiperazine intermediate. These intermediates are then coupled, and the resulting product undergoes further transformations to yield this compound .

Industrial Production Methods: Industrial production of this compound is often achieved through biological fermentation culture. Penicillium strains capable of producing this compound are inoculated into a culture medium optimized for maximum yield. Factors such as the concentration of soluble starch, glucose, and yeast extract are critical for optimizing the fermentation process . The fermentation process can be further refined using response surface methodology to achieve higher yields .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Paraherquamide is part of a larger family of prenylated indole alkaloids, which includes compounds such as marcfortine, brevianamide, and asperparaline . These compounds share similar structural features, such as the bicyclo[2.2.2]diazaoctan ring system, but differ in their specific functional groups and biological activities. This compound is unique in its potent anthelmintic properties, making it a valuable compound for developing new antiparasitic drugs .

List of Similar Compounds:
  • Marcfortine
  • Brevianamide
  • Asperparaline
  • This compound H
  • This compound I

Properties

CAS No.

77392-58-6

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

(6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione

InChI

InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26?,27+,28-/m0/s1

InChI Key

UVZZDDLIOJPDKX-USRGNAASSA-N

Isomeric SMILES

C[C@]1(CCN2[C@]13C[C@H]4C([C@]5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C)O

SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C

Canonical SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C

Appearance

White Powder

Synonyms

paraherquamide
paraherquamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Paraherquamide A in nematodes?

A1: this compound A acts as a nicotinic acetylcholine receptor (nAChR) antagonist in nematodes. [] Specifically, it exhibits selectivity for the L-type nAChRs over the N-type nAChRs. []

Q2: How does this compound A's antagonism of nAChRs lead to its anthelmintic effect?

A2: By blocking cholinergic neuromuscular transmission, PHQ induces flaccid paralysis in nematodes. [] This paralysis disrupts the parasite's ability to feed and reproduce, ultimately leading to its elimination.

Q3: Which nematode species are particularly susceptible to this compound A's anthelmintic activity?

A3: this compound A demonstrates high efficacy against a range of gastrointestinal nematodes, including drug-resistant strains of Haemonchus contortus and Trichostrongylus colubriformis. [, ]

Q4: What is the molecular formula and weight of this compound A?

A4: The molecular formula of this compound A is C28H35N3O4, and its molecular weight is 477.6 g/mol. []

Q5: What spectroscopic techniques are typically employed to characterize this compound A?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, along with Mass Spectrometry (MS), are commonly used to elucidate the structure of PHQ and its analogs. [, , ]

Q6: How do structural modifications of this compound A impact its anthelmintic activity?

A6: Minor alterations to the PHQ structure can significantly affect its potency. For instance, substituting the C-14 methyl group or altering the stereochemistry at C-14 substantially reduces its activity. [] Conversely, the reduction of PHQ to 2-deoxy-paraherquamide (derquantel) retains its anthelmintic activity while improving its safety profile. [, ]

Q7: Which structural features contribute to the L-type nAChR selectivity observed with this compound A?

A7: Crystallographic studies of PHQ complexed with acetylcholine binding protein (AChBP) reveal that loop C, loop E, and loop F within the receptor's orthosteric binding site play crucial roles in its L-type nAChR selectivity. []

Q8: How is this compound A metabolized in different animal species?

A8: this compound A undergoes extensive metabolism, with significant species-dependent variations. Sheep and gerbils primarily metabolize PHQ at the pyrrolidine moiety, yielding active metabolites. In contrast, dogs metabolize the dioxepene group, leading to inactive metabolites and potentially explaining the compound's lack of efficacy in this species. []

Q9: What in vitro assays are employed to assess this compound A's anthelmintic activity?

A9: The Caenorhabditis elegans motility assay is widely used to evaluate PHQ's anthelmintic potential in vitro. [] Additionally, muscle tension and microelectrode recordings in isolated Ascaris suum body wall segments provide insights into its mechanism of action. []

Q10: Which animal models are commonly used to investigate this compound A's efficacy and safety?

A10: Sheep and gerbils serve as primary animal models for studying PHQ's anthelmintic activity and pharmacokinetic profile. [, , ]

Q11: Are there known cases of nematode resistance to this compound A or its derivatives?

A11: While PHQ demonstrates efficacy against some drug-resistant nematode strains, the potential for resistance development remains a concern. Combining derquantel with abamectin, a macrocyclic lactone with a distinct mode of action, aims to mitigate resistance selection in commercial formulations like Startect. []

Q12: What are the known toxicological effects of this compound A in mammals?

A12: this compound A exhibits species-dependent toxicity. While generally safe in ruminants like sheep, it can induce severe toxicosis in dogs at doses far below those tolerated by ruminants. [] This toxicity is attributed to its antagonistic effects on mammalian nicotinic acetylcholine receptors, particularly alpha3 ganglionic and muscle-type subtypes. []

Q13: What tools and resources are essential for advancing research on this compound A and related compounds?

A13: Continued research on PHQ necessitates access to advanced analytical techniques like high-resolution NMR and MS, along with bioassays, cell lines, and animal models. Computational chemistry tools for structure-based drug design and QSAR modeling can further accelerate the development of novel anthelmintic agents.

Q14: What are some significant milestones in the research and development of this compound A as an anthelmintic agent?

A14: Key milestones include the isolation of PHQ from Penicillium paraherquei, elucidation of its structure, identification of its target and mechanism of action, and the development of the semi-synthetic derivative derquantel with improved safety. [, , , ]

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